molecular formula C21H26N2O B14698894 1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)- CAS No. 24853-49-4

1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)-

Cat. No.: B14698894
CAS No.: 24853-49-4
M. Wt: 322.4 g/mol
InChI Key: WGTGOWXYXZPAOJ-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)- is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)- typically involves the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 4-methylphenyl and phenylmethyl groups under specific conditions to yield the final product. The reaction conditions may include the use of solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize the yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)- has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperidineacetamide, N-(4-chlorophenyl)-N-(phenylmethyl)-
  • 1-Piperidineacetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)-
  • 1-Piperidineacetamide, N-(4-nitrophenyl)-N-(phenylmethyl)-

Uniqueness

1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. The presence of the 4-methylphenyl group may influence its binding affinity and selectivity for certain molecular targets.

Properties

CAS No.

24853-49-4

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

N-benzyl-N-(4-methylphenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C21H26N2O/c1-18-10-12-20(13-11-18)23(16-19-8-4-2-5-9-19)21(24)17-22-14-6-3-7-15-22/h2,4-5,8-13H,3,6-7,14-17H2,1H3

InChI Key

WGTGOWXYXZPAOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)CN3CCCCC3

Origin of Product

United States

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